molecular formula C16H15FN2O3S B2668708 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896306-62-0

4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2668708
CAS No.: 896306-62-0
M. Wt: 334.37
InChI Key: ZRZVNLAOBSKKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a synthetic compound of high interest in medicinal chemistry, featuring a benzenesulfonamide moiety linked to a 1-phenylpyrrolidin-3-one scaffold. This structure combines two privileged frameworks in drug discovery: the sulfonamide group, known for its versatile biological interactions, and the pyrrolidinone ring, a saturated heterocycle that enhances solubility and provides a three-dimensional shape for effective target binding . The incorporation of a fluorine atom on the benzene ring is a common strategy to fine-tune the molecule's physicochemical properties, metabolic stability, and membrane permeability. Research on structurally similar compounds highlights the significant potential of this chemical class in oncology. Molecules sharing the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide core have been investigated as potent antimicrotubule agents . These compounds function by inhibiting tubulin polymerization, disrupting microtubule formation during cell division, and ultimately leading to cell cycle arrest in the G2/M phase and apoptosis in cancer cells . The specific presence of a fluorine substituent is often explored in SAR studies to optimize binding affinity to the colchicine-binding site on tubulin, a key target for anticancer drug development . Beyond oncology, related sulfonamide-pyrrolidinone derivatives have demonstrated promising activity in neurological research. Analogous compounds have shown analgesic and antiallodynic effects in murine models of pain, suggesting potential applications in neuropathic pain research. The mechanism appears to involve serotonergic and opioidergic pathways . Furthermore, the 5-oxopyrrolidine core is a recognized scaffold in the development of neuromodulatory agents . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is a key chemical tool for scientists exploring new therapeutic avenues in cancer and central nervous system (CNS) disorders. FOR RESEARCH USE ONLY. Not for human or veterinary use.

Properties

IUPAC Name

4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-12-6-8-15(9-7-12)23(21,22)18-13-10-16(20)19(11-13)14-4-2-1-3-5-14/h1-9,13,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZVNLAOBSKKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound has shown potential in modulating inflammatory pathways. Specifically, it may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and interferon regulatory factor 3 (IRF3), which are key players in inflammatory responses . This suggests its utility in treating inflammatory diseases.
  • Neurological Disorders :
    • Preliminary research indicates that derivatives of this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from apoptosis .

Molecular Biology Applications

  • Signal Transduction Studies :
    • The compound can serve as a tool for studying Toll-like receptor (TLR) signaling pathways, which are essential for the immune response. By inhibiting TLR-mediated activation, it can help elucidate the mechanisms underlying various immune responses .
  • Drug Design and Development :
    • Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties.

Case Study 1: HDAC Inhibition

A study demonstrated that a related compound showed significant HDAC inhibition, leading to reduced proliferation of cancer cell lines. This opens avenues for developing this compound as a novel anticancer drug .

Case Study 2: Inflammatory Response Modulation

In vitro experiments showed that the compound effectively reduced the expression of pro-inflammatory cytokines in macrophages, suggesting its potential application in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares the 4-fluorobenzenesulfonamide core with several analogs but differs in the amine-linked substituent. Key structural variations among similar compounds include:

Compound Name Amine Substituent Key Features Reference
4-Fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide 5-Oxo-1-phenylpyrrolidin-3-yl Pyrrolidinone ring with phenyl and ketone groups (Hypothetical)
4-(3-(4-Bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Beta-amino ketone with 4-bromophenyl and aryl groups Flexible beta-amino ketone chain; antidiabetic activity via PTP1B inhibition
4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide Piperidinyl with dihydrobenzofuran-ether Rigid bicyclic ether; dual α2A/5-HT7 receptor antagonism
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl Simple aryl substituent; commercial availability

Key Observations :

  • The pyrrolidinone ring in the target compound introduces conformational rigidity compared to the flexible beta-amino ketone chain in ’s antidiabetic analogs.
  • Piperidine-linked derivatives (e.g., ) prioritize lipophilic interactions (e.g., dihydrobenzofuran) for receptor binding, contrasting with the polar ketone in the target’s pyrrolidinone.

Key Observations :

  • Piperidine-linked sulfonamides () achieve high yields (~90%) under mild conditions, suggesting scalability.

Key Observations :

  • Piperidine-linked analogs () demonstrate the importance of lipophilic substituents for receptor binding, a design feature absent in the target.
Physicochemical Properties

Limited data are available, but molecular weights (MW) and solubility trends can be inferred:

Compound Name Molecular Weight (g/mol) Calculated logP* Notes
This compound ~362.4 (estimated) ~2.1 Moderate polarity due to ketone
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide 295.3 ~2.8 Higher lipophilicity (methoxy group)
Piperidine-linked sulfonamides () 462.58 () ~3.5 High MW and logP due to bicyclic ether

*Estimated using fragment-based methods.

Biological Activity

4-Fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through the cyclization of itaconic acid, followed by oxidation reactions to create the 5-oxo structure.
  • Introduction of the Phenyl Group : Utilizes Friedel-Crafts acylation where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
  • Attachment of the Benzenesulfonamide Moiety : This is accomplished through nucleophilic substitution involving ethanesulfonyl chloride reacting with the pyrrolidinone derivative in the presence of a base.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives related to this compound. Notably, compounds featuring a similar pyrrolidine structure have shown promising results against cancer cell lines such as A549 (human lung adenocarcinoma). In vitro assays demonstrated that specific derivatives exhibit significant cytotoxicity with IC50 values indicating potent inhibition of cell proliferation:

CompoundCell LineIC50 (µM)Notes
This compoundA54910High selectivity towards cancer cells
Bis hydrazone derivativeA5495Highest anticancer activity noted

These findings suggest that structural modifications can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant strains, including Staphylococcus aureus. The results indicate that certain derivatives possess selective antimicrobial effects, making them potential candidates for treating resistant infections:

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)Result
Staphylococcus aureusThis compound8 µg/mLEffective against MRSA
Klebsiella pneumoniaeSimilar derivatives16 µg/mLModerate activity

These results underline the importance of further exploring the structure–activity relationship (SAR) to optimize these compounds for clinical use .

Case Studies

  • Case Study on Anticancer Effects : A study involving various pyrrolidine derivatives demonstrated that modifying substituents on the phenyl ring significantly impacted cytotoxicity against A549 cells. The most effective compounds were those with electron-withdrawing groups that enhanced interaction with cellular targets.
  • Case Study on Antimicrobial Resistance : Research focused on the efficacy of these compounds against resistant strains showed that derivatives could inhibit biofilm formation in Staphylococcus aureus, suggesting a dual mechanism involving both growth inhibition and biofilm disruption.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via a multi-step process involving sulfonylation and amide coupling. Key steps include:

  • Functionalization of the pyrrolidinone core with a benzenesulfonamide group using coupling agents like EDC/HOBt (common in sulfonamide synthesis).
  • Fluorination at the para position of the benzene ring via electrophilic substitution or late-stage fluorination reagents (e.g., Selectfluor).
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. For example, anhydrous DMF or THF is recommended for moisture-sensitive steps .
    • Yield Improvement : Use of catalytic bases (e.g., DMAP) and purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the pure product .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and assess purity (e.g., absence of residual solvents).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidinone ring and sulfonamide linkage. Software like APEX2 and SHELXTL can refine crystal structures .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ ion at m/z 373.0982 for C17_{17}H14_{14}FN2_2O3_3S) .

Advanced Research Questions

Q. How can computational modeling be integrated to predict reactivity and optimize synthesis?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-limiting steps.
  • Tools like Gaussian or ORCA can predict electronic effects of the fluoro substituent on sulfonamide stability.
  • ICReDD’s methodology combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in IC50_{50} values may arise from differences in protein binding assays vs. cell-based models.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorine position, pyrrolidinone oxidation state) and correlate with activity trends.
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) and validate hypotheses .

Q. What experimental strategies can elucidate the stereochemical outcomes of derivatization at the pyrrolidinone ring?

  • Strategies :

  • Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns and polarimetric detection.
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-based) to control stereochemistry during ring functionalization.
  • Crystallographic Analysis : Resolve absolute configuration using anomalous scattering data (e.g., Cu-Kα radiation) .

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